N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide
CAS No.: 878989-77-6
Cat. No.: VC21377069
Molecular Formula: C14H13BrN2O3S
Molecular Weight: 369.24g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878989-77-6 |
|---|---|
| Molecular Formula | C14H13BrN2O3S |
| Molecular Weight | 369.24g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide |
| Standard InChI | InChI=1S/C14H13BrN2O3S/c1-2-7-17-13(19)11(21-14(17)20)8-12(18)16-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,16,18) |
| Standard InChI Key | LWRRLEZJBNZKRC-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)Br |
| Canonical SMILES | C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)Br |
Introduction
Chemical Properties and Structure
N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide is characterized by a thiazolidinedione core with specific substituents that define its chemical behavior and biological potential. The compound exhibits distinct physicochemical properties that contribute to its pharmaceutical relevance.
Basic Physicochemical Properties
The compound has a defined chemical structure with specific molecular characteristics as outlined in Table 1.
Table 1. Physicochemical Properties of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide
| Property | Value |
|---|---|
| CAS Number | 878989-77-6 |
| Molecular Formula | C₁₄H₁₃BrN₂O₃S |
| Molecular Weight | 369.24 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide |
| SMILES | C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)Br |
| InChIKey | LWRRLEZJBNZKRC-UHFFFAOYSA-N |
| PubChem Compound ID | 16433064 |
The compound features a thiazolidinedione ring system (2,4-dioxo-1,3-thiazolidine) with a prop-2-en-1-yl substituent at position 3 and an acetamide linker at position 5 connecting to a 4-bromophenyl group. The thiazolidinedione core consists of a five-membered ring containing a sulfur atom and two carbonyl groups, which contributes significantly to its biological activities and physicochemical properties.
Structural Features
The key structural components of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide include:
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Thiazolidinedione core - A five-membered heterocyclic ring containing nitrogen and sulfur atoms with two carbonyl groups
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Prop-2-en-1-yl (allyl) group - Attached to the nitrogen at position 3 of the thiazolidinedione ring
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Acetamide linker - Connecting the thiazolidinedione ring at position 5 to the bromophenyl group
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4-Bromophenyl group - The terminal aromatic ring with a bromine substituent at the para position
These structural features collectively determine the compound's reactivity, biological activity, and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to achieve optimal yield and purity.
General Synthetic Approach
The synthesis of this compound generally follows established methods for thiazolidinedione derivatives, which typically involve the following steps:
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Formation of the thiazolidinedione core structure
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N-alkylation with prop-2-en-1-yl (allyl) bromide or similar reagents
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Introduction of the acetamide linker at position 5
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Coupling with 4-bromophenylamine to form the final compound
Characterization Techniques
The characterization of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide and related compounds typically employs several analytical techniques:
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Infrared (IR) spectroscopy - To identify characteristic functional groups such as carbonyl (C=O) stretching, NH stretching, and C-Br stretching
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Nuclear Magnetic Resonance (NMR) spectroscopy - For structural confirmation through ¹H and ¹³C NMR
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Mass spectrometry - To determine the molecular weight and fragmentation pattern
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Elemental analysis - To confirm the empirical formula of the synthesized compound
Biological Activities and Applications
Thiazolidinedione derivatives, including N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide, exhibit diverse biological activities that make them valuable candidates for therapeutic development.
Antimicrobial Activity
Thiazolidinedione derivatives have demonstrated antimicrobial properties against various pathogens:
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The antimicrobial activity is typically evaluated using methods such as the Broth Dilution Method
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Studies have shown that the introduction of arylidene moieties at position 5 of the thiazolidine ring enhances antimicrobial potential
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Electron-withdrawing groups such as halogens (including bromine) on the phenyl ring contribute to antimicrobial activity
The presence of the bromophenyl group in N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide may therefore enhance its potential antimicrobial activity.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide and related compounds is crucial for developing more effective derivatives with enhanced biological activities.
Key Structural Elements Affecting Activity
Several structural features influence the biological activity of thiazolidinedione derivatives:
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The thiazolidinedione core is essential for biological activity, particularly for antidiabetic effects
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Substitutions at position 5 of the thiazolidine ring significantly impact activity
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The presence of a bromophenyl group may enhance interaction with biological targets through halogen bonding
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The prop-2-en-1-yl (allyl) group at position 3 can influence binding affinity and selectivity
Comparative Analysis with Similar Compounds
Comparing N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide with similar thiazolidinedione derivatives provides insights into the impact of structural variations on activity:
Table 2. Comparison of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide with Related Compounds
Optimization Strategies
Based on structure-activity relationships, several strategies can be employed to optimize the biological activity of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide:
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Modification of the prop-2-en-1-yl group at position 3 to enhance target specificity
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Introduction of additional functional groups on the bromophenyl ring to improve binding interactions
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Exploration of bioisosteric replacements for the bromine atom to alter pharmacokinetic properties
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Modification of the acetamide linker to optimize the spatial arrangement of the molecule
Research Methods and Analytical Techniques
Various research methods and analytical techniques are employed to investigate the properties and activities of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide and related compounds.
Spectroscopic Characterization
Spectroscopic techniques are essential for structural confirmation and purity assessment:
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IR spectroscopy: Characteristic IR bands for N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide include:
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NMR spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the compound's molecular framework
Biological Activity Evaluation
Various methods are used to evaluate the biological activities of thiazolidinedione derivatives:
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Antidiabetic activity:
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Antimicrobial activity:
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Anticancer activity:
Computational Methods
Computational approaches provide valuable insights into the potential mechanisms of action:
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Molecular docking studies to predict binding interactions with potential targets
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QSAR (Quantitative Structure-Activity Relationship) analysis to correlate structural features with biological activity
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Molecular dynamics simulations to understand the dynamic behavior of the compound in biological environments
Future Research Directions
The study of N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide opens several avenues for future research and development.
Challenges and Limitations
Current research on N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide faces several challenges:
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Limited availability of comprehensive biological activity data specifically for this compound
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Potential toxicity concerns associated with brominated compounds
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Optimization of synthesis methods to improve yield and purity
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Elucidation of precise mechanisms of action for various biological activities
Interdisciplinary Research Approaches
Addressing these challenges requires interdisciplinary research approaches:
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Collaborative efforts between medicinal chemists, biologists, and computational scientists
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Integration of advanced synthetic methodologies with high-throughput screening techniques
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Application of structure-based drug design principles to optimize biological activity
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Utilization of machine learning approaches to predict activity and guide structural modifications
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